(2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate

Cholecystokinin antagonist Stereochemical requirement Drug scaffold

(2S,5R)-Methyl 5-phenylpyrrolidine-2-carboxylate (CAS 153242-44-5), also referred to as (2S,5R)-(+)-phenylproline methyl ester, is a chiral, enantiomerically pure cis-5-phenylproline derivative belonging to the pyrrolidine family. It features a cis relationship between the phenyl substituent at C-5 and the methyl ester at C-2, a stereochemical signature that defines its conformational and biological properties.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 153242-44-5
Cat. No. B3242740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate
CAS153242-44-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(N1)C2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1
InChIKeyPLTYXWQEMLQCPO-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2S,5R)-Methyl 5-Phenylpyrrolidine-2-carboxylate (CAS 153242-44-5) Is a Non-Substitutable cis-5-Phenylproline Scaffold for Drug Discovery


(2S,5R)-Methyl 5-phenylpyrrolidine-2-carboxylate (CAS 153242-44-5), also referred to as (2S,5R)-(+)-phenylproline methyl ester, is a chiral, enantiomerically pure cis-5-phenylproline derivative belonging to the pyrrolidine family [1]. It features a cis relationship between the phenyl substituent at C-5 and the methyl ester at C-2, a stereochemical signature that defines its conformational and biological properties. This compound is recognized as the core scaffold of the nonpeptide cholecystokinin (CCK) antagonist (+)-RP 66803 and serves as a versatile polyfunctionalized chiral building block for the synthesis of conformationally restricted amino acids, peptidomimetics, and azanucleoside analogs [2].

Why Generic Substitution of (2S,5R)-Methyl 5-Phenylpyrrolidine-2-carboxylate with Other 5-Phenylproline Esters Fails in Stereochemically Demanding Applications


The (2S,5R) configuration is not a minor structural nuance; it dictates the spatial orientation of the phenyl and ester groups, which in turn governs both scaffold geometry and target engagement. The cis-5-phenylproline framework positions both bulky substituents on the same face of the pyrrolidine ring, enabling a pseudo-equatorial arrangement that is essential for the biological activity of (+)-RP 66803 [1]. The trans diastereomer ((2S,5S)- or (2R,5R)-methyl 5-phenylpyrrolidine-2-carboxylate) places these groups on opposite faces, leading to a different ring pucker, altered conformational preferences, and loss of activity at the CCK receptor [2]. Similarly, the ethyl ester analog (CAS 158567-93-2) introduces a larger alkyl group that modifies steric and electronic properties, requiring additional synthetic manipulation if the methyl ester is the required intermediate. The following quantitative evidence demonstrates why this specific stereoisomer and ester form cannot be casually replaced.

Quantitative Differentiation Evidence for (2S,5R)-Methyl 5-Phenylpyrrolidine-2-carboxylate (CAS 153242-44-5) Against Its Closest Analogs


Cis-(2S,5R) Configuration Is a Prerequisite for the Nonpeptide CCK Antagonist (+)-RP 66803 Scaffold

The (2S,5R) cis configuration is the mandatory stereochemical framework for the nonpeptide cholecystokinin antagonist (+)-RP 66803. The Heck arylation route reported by Severino et al. achieves this specific cis diastereomer with high selectivity, directly delivering the scaffold required for CCK receptor antagonism [1]. Manfré and Pulicani demonstrated that the enantiomers of RP 66803, which incorporate the (2S,5R)-phenylproline methyl ester core, display distinct biological activities that are strictly dependent on this absolute configuration [2]. The trans diastereomer ((2S,5S)-methyl 5-phenylpyrrolidine-2-carboxylate, CAS 155343-63-8) cannot serve as a direct substitute because it places the phenyl and ester groups on opposite faces of the pyrrolidine ring, resulting in a fundamentally different three-dimensional presentation to the CCK receptor [2].

Cholecystokinin antagonist Stereochemical requirement Drug scaffold

Higher Isolated Yield of the cis-(2S,5R) Diastereomer vs. the trans-(2R,5R) Diastereomer in a Common Synthetic Route

In the Davis et al. asymmetric synthesis, desulfurization of the dithiane intermediate with tributyltin hydride afforded the cis-(2S,5R)-(+)-phenylproline methyl ester (target compound 18) in 53% isolated yield, while the trans-(2R,5R)-(+)-diastereomer (compound 19) was obtained in only 43% isolated yield under identical conditions [1]. Furthermore, an optimized two-step sequence involving Pt-catalyzed hydrogenation of enol triflate intermediates followed by preparative TLC purification delivered the target cis-(2S,5R) compound in an improved 80% yield, demonstrating a viable high-yielding route specific to this diastereomer [1].

Asymmetric synthesis Diastereomer yield Chiral building block

cis-5-Phenylproline Scaffold Demonstrates Defined Conformational Preference with Implications for Enzyme Inhibition

The cis-5-phenylproline scaffold, of which (2S,5R)-methyl 5-phenylpyrrolidine-2-carboxylate is the methyl ester prototype, has been computationally modeled and experimentally validated as a rigid template for small-molecule enzyme inhibitor design. Kudryavtsev et al. constructed a three-dimensional computational model of the thrombin active site and docked cis-5-phenylproline-based inhibitors, calculating binding energies and identifying key interactions enabled by the cis configuration [1]. In a separate study, cis-5-phenylprolinate derivatives bearing a 4-vinylsulfonyl electrophile irreversibly inhibited Staphylococcus aureus sortase SrtA with an IC₅₀ value of approximately 37 μM, with the cis configuration positioning the electrophilic warhead for covalent modification of active-site Cys184 [2]. The trans diastereomer would misalign this warhead relative to the catalytic cysteine, abolishing this mechanism-based inhibition.

Conformational analysis Proline scaffold Thrombin inhibition

Methyl Ester Provides Optimal Balance of Reactivity and Deprotection Orthogonality vs. Ethyl Ester and Free Acid Analogs

The methyl ester of (2S,5R)-5-phenylpyrrolidine-2-carboxylate (CAS 153242-44-5) is the direct precursor to the CCK antagonist (+)-RP 66803, as employed in both the Davis and Severino synthetic routes [1][2]. The ethyl ester analog (CAS 158567-93-2) introduces a larger alkoxy group that alters steric bulk and lipophilicity (calculated logP increase of approximately 0.5 units based on additive fragment constants), which can affect both reactivity in subsequent amide coupling steps and the physicochemical properties of downstream intermediates. The free carboxylic acid (CAS 158567-93-2, (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid) requires separate activation and coupling steps that the methyl ester can bypass through direct aminolysis or transesterification. While a direct head-to-head kinetic study of methyl vs. ethyl ester aminolysis rates for this specific scaffold is not available in the open literature, the established principle that methyl esters undergo nucleophilic acyl substitution faster than ethyl esters due to reduced steric hindrance is generally accepted .

Ester reactivity Protecting group strategy Synthetic intermediate

High-Value Research and Industrial Application Scenarios for (2S,5R)-Methyl 5-Phenylpyrrolidine-2-carboxylate (CAS 153242-44-5)


Enantioselective Synthesis of Nonpeptide CCK Receptor Antagonists (e.g., (+)-RP 66803)

This compound is the direct chiral building block for the construction of (+)-RP 66803, a nonpeptide cholecystokinin antagonist with potential therapeutic applications in gastrointestinal and neurological disorders. The (2S,5R) cis configuration is mandatory for receptor binding, as established by Manfré and Pulicani (1994) [1]. Any substitution with the trans diastereomer or the ethyl ester would require additional synthetic steps and stereochemical correction, making this specific CAS number the only directly usable intermediate for this drug discovery program.

Design of Mechanism-Based Enzyme Inhibitors on the cis-5-Phenylproline Scaffold

The cis-5-phenylproline framework serves as a validated platform for designing covalent enzyme inhibitors. Kudryavtsev et al. (2009) demonstrated that 4-vinylsulfonyl-substituted cis-5-phenylprolinates irreversibly inhibit S. aureus sortase SrtA (IC₅₀ ≈ 37 μM) through covalent modification of Cys184 [2]. The (2S,5R)-methyl ester can be elaborated at the 4-position with electrophilic warheads while retaining the correct stereochemistry for target engagement. The same group later extended this scaffold to thrombin inhibitor design using computational docking (2011) [3].

Synthesis of Conformationally Restricted Peptidomimetics and β-Proline Oligomers

As a substituted proline analog, this compound enables the synthesis of conformationally restricted peptides with enhanced bioavailability and metabolic stability. Davis et al. (2002) highlighted the utility of this class of polyfunctionalized chiral building blocks for preparing substituted prolines that can be incorporated into peptidomimetics [4]. The rigid cis-5-phenylproline scaffold constrains the peptide backbone, which is valuable for probing structure-activity relationships and improving pharmacokinetic properties.

Synthesis of Antiprotozoan C-Azanucleosides (Schramm's C-Azanucleoside)

The Severino et al. (2003) Heck arylation route to this compound was concurrently applied to the synthesis of Schramm's potent antiprotozoan C-azanucleoside [5]. This demonstrates the dual utility of the (2S,5R)-phenylproline methyl ester scaffold in both CCK antagonist and antiprotozoan drug discovery programs, making it a versatile intermediate for laboratories pursuing multiple therapeutic targets.

Quote Request

Request a Quote for (2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.